molecular formula C8H5N3O3 B8113705 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

Cat. No.: B8113705
M. Wt: 191.14 g/mol
InChI Key: ISPZKRNPZRBKCN-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid typically involves the condensation of 2-acetaminonicotinic acid with a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Another method includes the use of the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as reduced forms, oxidized forms, and substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of various biologically active compounds, including:

  • Antifungal Agents : Research indicates that derivatives of this compound can exhibit antifungal activity, making them candidates for developing new antifungal medications. For instance, modifications to the compound's structure have led to enhanced efficacy against specific fungal strains .
  • Antimalarial Compounds : Certain derivatives have shown promise in inhibiting the growth of malaria-causing parasites. The structural modifications allow for increased bioactivity and specificity towards the target organisms .

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Functional Group Modifications : The carboxylic acid group can undergo esterification or amidation to create derivatives with altered biological activities. This versatility is crucial for developing new pharmaceuticals .
  • Synthesis of Heterocycles : It can be utilized to synthesize other heterocyclic compounds through cyclization reactions. This application is particularly valuable in creating complex molecules for drug discovery .

Case Study 1: Antifungal Activity

A study conducted by researchers at a prominent pharmaceutical institute explored the antifungal properties of modified derivatives of this compound. The results indicated that specific structural modifications significantly enhanced antifungal activity against Candida species. The study employed various assays to evaluate the Minimum Inhibitory Concentration (MIC) of the compounds derived from this acid.

Case Study 2: Antimalarial Efficacy

In another investigation, derivatives synthesized from this compound were tested against Plasmodium falciparum. The findings demonstrated that certain derivatives exhibited potent antimalarial effects, with IC50 values comparable to existing treatments. This research highlights the potential of this compound as a scaffold for developing new antimalarial drugs.

Comparison Table of Related Compounds

Compound NameStructureUnique Features
Ethyl 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylateStructureExhibits diverse biological activities; used in similar synthetic pathways.
1-Methyl-4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acidStructurePotential applications in imaging studies due to its modified structure.

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its diverse therapeutic potential make it a valuable compound in scientific research and industrial applications.

Biological Activity

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in therapeutic applications, particularly in oncology and antiviral research.

The synthesis of this compound involves multi-step reactions typically starting from pyridazine derivatives. The compound's structure includes a pyridine ring fused with a pyridazine moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In particular, studies suggest that it may target the PIM kinase family, which is often overexpressed in various cancers. Inhibition of PIM kinases can lead to reduced cell survival and proliferation in cancer cell lines such as MCF7 and HCT116 .
  • Case Studies : A study evaluating the cytotoxic effects of similar compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent activity. For instance, derivatives showed IC50 values ranging from 1.18 to 8.83 µM against different targets .

Antiviral Activity

Recent investigations into the antiviral properties of heterocycles have identified promising candidates for treating viral infections.

  • Target Viruses : Compounds structurally similar to this compound have been evaluated for their efficacy against viruses such as herpes simplex virus (HSV) and other RNA viruses. Preliminary results suggest that these compounds can inhibit viral replication at sub-micromolar concentrations .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the following table:

Biological Activity Target/Cell Line IC50 (µM) Reference
AnticancerMCF71.18
AnticancerHCT1164.62
AntiviralHSV<0.35
PIM Kinase InhibitionVarious Cancer CellsVaries

Properties

IUPAC Name

4-oxo-1H-pyrido[2,3-c]pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-6-4-2-1-3-9-7(4)11-10-5(6)8(13)14/h1-3H,(H,13,14)(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPZKRNPZRBKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C(C2=O)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid ethyl ester—3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester (5 g) in diisopropyl ether (150 ml) was treated with triphenylphosphine (5.7 g) and stirred at ambient temperature for 18 hours. The resulting solid was filtered off and dried in vacuo then treated with methanol (250 ml) and water (50 ml) and heated under reflux for 2 hours. The methanol was distilled off and the resulting aqueous extracted with EtOAc. The organic was dried and evaporated. Chromatography (EtOAc/hexane) gave title compound (3.2 g). MS (−ve ion chemical ionisation) m/z 218 ([M−H]−, 100%).
Name
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid ethyl ester 3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester—2-Chloronicotinoyl chloride (10 g) and ethyl diazoacetate (19.4 g) were heated together at 55° C. for 3 hours then left at ambient temperature for 18 hours. The mixture was concentrated in vacuo and the residue chromatographed on silica gel, eluting with 30-50% ethyl acetate in hexane. This gave the title compound (9.08 g, 63%). NMR (CDCl3) δ1.15 (3H, t), 4.15 (2H, q), 7.25 (1H, t), 7.58 (1H, dd), 8.48 (1H, dd).
Name
3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester 2-Chloronicotinoyl chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Yield
63%

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